Ethyl 4-amino-3-nitrobenzimidate hydrochloride
Overview
Description
Scientific Research Applications
Enzyme Modification
Ethyl 4-amino-3-nitrobenzimidate hydrochloride has been utilized in the modification of enzymes. Müller and Pfleiderer (1978) reported the use of a related compound, Methyl 4-hydroxy-3-nitrobenzimidate hydrochloride, as an amidination reagent. This reagent, when incorporated into enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase, did not significantly reduce their activities. Furthermore, the nitro groups in the reagent could be reduced without altering the enzymatic activity, showcasing its potential in biochemical research applications (Müller & Pfleiderer, 1978).
Dye Synthesis
In dye synthesis, Karcı and Demirçalı (2006) demonstrated the use of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, a compound related to this compound, in producing novel phenylazopyrimidone dyes. These dyes were synthesized by linking various aniline derivatives to 4-amino-1H-benzo[4,5]imidazo-[1,2-a]pyrimidin-2-one, demonstrating its utility in creating diverse dyes with varying properties (Karcı & Demirçalı, 2006).
Anticancer Research
In the field of anticancer research, Temple et al. (1983) explored the synthesis of potential anticancer agents using related compounds. They investigated the effects of pyridooxazines and pyridothiazines on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. Their research highlights the role of this compound analogs in the development of new anticancer drugs (Temple et al., 1983).
Quality Control in Pharmaceutical Products
Yang et al. (2020) conducted a study on the process-related impurities of proparacaine hydrochloride, an anesthetic agent. They identified and synthesized impurities, including Ethyl 3-amino-4-propoxybenzoate, a compound structurally similar to this compound. This research is crucial for the quality control and safety assessment of pharmaceutical products (Yang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-amino-3-nitrobenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3.ClH/c1-2-15-9(11)6-3-4-7(10)8(5-6)12(13)14;/h3-5,11H,2,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTMWQJDHMKVQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)N)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54998-39-9 | |
Record name | Benzenecarboximidic acid, 4-amino-3-nitro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54998-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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